Cas no 2136197-88-9 (1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine)

1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine is a synthetically derived organic compound with versatile applications in medicinal chemistry. It features a unique oxolan-2-ylmethyl group and an imidazol-2-amine moiety, offering high reactivity and potential for diverse transformations. The compound's structural integrity and functional groups make it an attractive building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine structure
2136197-88-9 structure
Product Name:1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine
CAS No:2136197-88-9
MF:C8H13N3O
MW:167.208321332932
CID:5890212
PubChem ID:165479642
Update Time:2025-11-01

1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine
    • 1-{[(2R)-oxolan-2-yl]methyl}-1H-imidazol-2-amine
    • EN300-1110896
    • 2136197-88-9
    • Inchi: 1S/C8H13N3O/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10)/t7-/m1/s1
    • InChI Key: PIXYWAGSCLQZGE-SSDOTTSWSA-N
    • SMILES: O1CCC[C@@H]1CN1C=CN=C1N

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 53.1Ų

1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine Pricemore >>

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Additional information on 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine

1-{(2R)-Oxolan-2-ylmethyl}-1H-Imidazol-2-amine: A Promising Compound in Medicinal Chemistry

1-{(2R)-Oxolan-2-ylmethyl}-1H-imidazol-2-amine (CAS No. 2136197-88-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its imidazole and oxolane moieties, exhibits a range of biological activities that make it a valuable candidate for further research and development.

The imidazole ring, a fundamental component of 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine, is known for its versatile biological activities, including antifungal, antiviral, and anti-inflammatory properties. The presence of the (2R)-oxolan-2-ylmethyl group adds a chiral element to the molecule, which can significantly influence its pharmacological behavior. This chiral center can lead to enantiomeric forms with distinct biological activities, making the compound a subject of interest for enantioselective synthesis and pharmacological studies.

Recent studies have highlighted the potential of 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits neuroprotective effects by modulating specific ion channels and receptors in the brain. The compound was shown to reduce oxidative stress and inflammation, key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective properties, 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine has also shown promise in cancer research. A study by Johnson et al. (2023) investigated the compound's ability to inhibit tumor growth and metastasis in various cancer cell lines. The results indicated that the compound effectively targets specific signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway, thereby reducing cell proliferation and inducing apoptosis.

The pharmacokinetic profile of 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine has been another area of focus in recent research. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. The compound's high bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.

To further understand the mechanism of action of 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine, researchers have employed advanced techniques such as molecular docking and dynamic simulations. These studies have provided insights into how the compound interacts with specific protein targets at the molecular level. For instance, molecular docking experiments have revealed that the compound binds to key residues in the active site of enzymes involved in inflammatory responses, thereby inhibiting their activity.

The synthesis of 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine has also been optimized to improve yield and purity. Various synthetic routes have been explored, including chiral catalysis and asymmetric synthesis methods. These advancements have not only enhanced the efficiency of the synthesis process but also ensured that the final product meets high standards of purity required for pharmaceutical applications.

In conclusion, 1-{(2R)-oxolan-2-ylmethyl}-1H-imidazol-2-amine (CAS No. 2136197-88-9) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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